molecular formula C11H17N3S B13276441 [2-(Cyclohex-1-en-1-yl)ethyl](1,2,3-thiadiazol-4-ylmethyl)amine

[2-(Cyclohex-1-en-1-yl)ethyl](1,2,3-thiadiazol-4-ylmethyl)amine

Cat. No.: B13276441
M. Wt: 223.34 g/mol
InChI Key: AMXHEGDDVRQUNF-UHFFFAOYSA-N
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Description

2-(Cyclohex-1-en-1-yl)ethylamine is a compound that features a cyclohexene ring, an ethyl chain, and a thiadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Cyclohex-1-en-1-yl)ethylamine typically involves the following steps:

    Formation of the Cyclohexene Ring: This can be achieved through the hydrogenation of benzene or other aromatic compounds under specific conditions.

    Attachment of the Ethyl Chain: The ethyl chain can be introduced via alkylation reactions using ethyl halides in the presence of a base.

    Formation of the Thiadiazole Ring: This step involves the cyclization of appropriate precursors such as thiosemicarbazides with carboxylic acids or their derivatives.

    Coupling of the Components: The final step involves coupling the cyclohexene-ethyl intermediate with the thiadiazole ring through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale versions of the above synthetic routes, optimized for yield and efficiency. This could include the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(Cyclohex-1-en-1-yl)ethylamine can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur, especially at the amine and thiadiazole moieties.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base or acid catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

2-(Cyclohex-1-en-1-yl)ethylamine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or antifungal properties.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials or as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of 2-(Cyclohex-1-en-1-yl)ethylamine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    2-(Cyclohex-1-en-1-yl)ethylamine: shares similarities with other thiadiazole derivatives and cyclohexene-containing compounds.

    Thiadiazole Derivatives: Compounds with similar thiadiazole rings, such as 1,2,3-thiadiazole-4-carboxylic acid.

    Cyclohexene Derivatives: Compounds with similar cyclohexene rings, such as cyclohexene-1-carboxylic acid.

Uniqueness

The uniqueness of 2-(Cyclohex-1-en-1-yl)ethylamine lies in its combined structural features, which confer distinct chemical and biological properties

Properties

Molecular Formula

C11H17N3S

Molecular Weight

223.34 g/mol

IUPAC Name

2-(cyclohexen-1-yl)-N-(thiadiazol-4-ylmethyl)ethanamine

InChI

InChI=1S/C11H17N3S/c1-2-4-10(5-3-1)6-7-12-8-11-9-15-14-13-11/h4,9,12H,1-3,5-8H2

InChI Key

AMXHEGDDVRQUNF-UHFFFAOYSA-N

Canonical SMILES

C1CCC(=CC1)CCNCC2=CSN=N2

Origin of Product

United States

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